2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a carbonitrile group, and a dihydropyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride typically involves multicomponent reactions. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed by various catalysts or proceed without a catalyst under specific conditions . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonitrile group to an amine.
Substitution: This reaction can replace the amino or carbonitrile groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral enzymes or interfere with viral replication processes . The exact molecular pathways can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and are known for their pharmacological properties.
2-Amino-4H-pyran-3-carbonitriles: These compounds also have similar functional groups and are used in various chemical and biological applications.
Uniqueness
What sets 2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride apart is its unique combination of functional groups and its potential for diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H6ClN3O |
---|---|
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
5-amino-3-hydroxy-2H-pyrrole-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H5N3O.ClH/c6-1-3-4(9)2-8-5(3)7;/h9H,2H2,(H2,7,8);1H |
InChI-Schlüssel |
YFRAYNMMKZECNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=N1)N)C#N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.